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Compound of Interest

Compound Name: 2-(3-Hydroxycyclobutyl)acetonitrile

CAS No.: 2091611-11-7

Cat. No.: B2637044

Get Quote

Role: Bifunctional Cyclobutane Scaffold for Drug Discovery Primary Application: JAK Inhibitor

Linker Synthesis

Executive Summary
2-(3-Hydroxycyclobutyl)acetonitrile (CAS: 1622903-17-6) is a low-molecular-weight (111.14

Da) bifunctional scaffold characterized by a cyclobutane ring substituted at the 1- and 3-

positions. Its structural rigidity, provided by the cyclobutane core, restricts the conformational

freedom of attached pharmacophores, a property highly valued in optimizing ligand-target

binding affinity. It serves as a key intermediate in the synthesis of next-generation JAK

inhibitors, where it functions as a linker that positions the "warhead" (often a cyanomethyl or

amine group) in a precise spatial orientation relative to the hinge-binding motif.

Chemical Identity & Physical Properties[1]
The compound exists as two diastereomers (cis and trans) due to the geometry of the 1,3-

disubstituted cyclobutane ring.
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Table 1: Core Chemical Data
Property Data

IUPAC Name 2-(3-Hydroxycyclobutyl)acetonitrile

Common Name (3-Hydroxycyclobutyl)acetonitrile

CAS Number (Mix) 1622903-17-6

CAS Number (cis) 2091611-11-7

Molecular Formula C₆H₉NO

Molecular Weight 111.14 g/mol

SMILES N#CCC1CC(O)C1

Physical State
Viscous oil or low-melting solid (isomer

dependent)

Solubility
Soluble in DMSO, MeOH, DCM; Moderate water

solubility

pKa (Predicted) ~14.5 (Secondary alcohol)

Structural Analysis & Stereochemistry
The 1,3-disubstitution pattern on the cyclobutane ring gives rise to geometric isomerism.

Understanding the distinction between cis and trans isomers is critical, as they display distinct

biological activities and spectroscopic signatures.

Cis-Isomer: The hydroxyl group (-OH) and the cyanomethyl group (-CH₂CN) are on the same

side of the ring plane. This is often the preferred isomer for compact binding pockets.

Trans-Isomer: The groups are on opposite sides of the ring plane.

Stereochemical Diagram
The following diagram illustrates the geometric relationship between the isomers.
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Geometric Isomerism

Cis-Isomer
(Z-configuration mimic)

Substituents on same face

Conformational Properties:
- Puckered ring conformation

- Cis isomer often has H-bond potential
- Trans isomer is more extended

Trans-Isomer
(E-configuration mimic)

Substituents on opposite faces

Click to download full resolution via product page

Figure 1: Geometric isomerism of 1,3-disubstituted cyclobutanes. The puckered conformation

of the ring further influences the spatial vector of the substituents.

Synthesis & Manufacturing Protocols
The synthesis of 2-(3-hydroxycyclobutyl)acetonitrile typically proceeds via a Horner-

Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation. This route allows for

the construction of the carbon skeleton while managing the oxidation state of the

functionalities.

Mechanistic Pathway[3][4][6][7]
HWE Olefination: Reaction of a protected 3-oxocyclobutanone with diethyl

cyanomethylphosphonate generates the exocyclic alkene.

Hydrogenation: Reduction of the alkene and concomitant deprotection (if benzyl is used)

yields the target alcohol.

Experimental Protocol: HWE Route
Reagents: 3-(Benzyloxy)cyclobutanone, Diethyl cyanomethylphosphonate, LiHMDS (or NaH),

Pd(OH)₂/C, H₂.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2637044/docs?utm_src=pdf-body-img#technical-guide-2-3-hydroxycyclobutyl-acetonitrile
https://www.benchchem.com/product/b2637044/docs?utm_src=pdf-body#technical-guide-2-3-hydroxycyclobutyl-acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2637044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Olefination
Activation: In a flame-dried flask under N₂, suspend NaH (1.2 eq) in dry THF at 0°C.

Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30

min to form the ylide.

Ketone Addition: Add 3-(benzyloxy)cyclobutanone (1.0 eq) in THF dropwise.

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (formation of exocyclic alkene).

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

Product: 2-(3-(Benzyloxy)cyclobutylidene)acetonitrile.

Step 2: Hydrogenation & Deprotection
Setup: Dissolve the alkene intermediate in MeOH or EtOH.

Catalyst: Add 20% Pd(OH)₂/C (Pearlman's catalyst, ~10 wt% loading).

Reduction: Purge with H₂ gas (balloon pressure or 50 psi in a Parr shaker). Stir at RT for 12–

24 hours.

Note: This step reduces the double bond AND cleaves the benzyl ether to the free alcohol.

Purification: Filter through Celite to remove Pd. Concentrate filtrate.[1]

Isolation: Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM) to separate

cis/trans isomers if necessary.

Synthesis Workflow Diagram
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Figure 2: Synthetic route from protected cyclobutanone to the target nitrile via HWE olefination

and global reduction.

Reactivity & Applications in Drug Discovery
The utility of 2-(3-hydroxycyclobutyl)acetonitrile lies in its orthogonal reactivity. It possesses

two distinct handles for chemical elaboration:[2][1][3]

Hydroxyl Group (C3):

Reactivity: Can be converted to a leaving group (mesylate/tosylate) for nucleophilic

displacement (e.g., by amines to form the core of JAK inhibitors).

Oxidation: Can be oxidized back to the ketone to introduce different nucleophiles via

reductive amination.

Cyanomethyl Group (C1):

Reduction: Reduces to an ethylamine (-CH₂CH₂NH₂), serving as a flexible linker.

Hydrolysis: Converts to carboxylic acid or amide.
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Cyclization: Can participate in heterocycle formation (e.g., pyrazoles, imidazoles).

Case Study: JAK Inhibitor Scaffold
In the development of selective JAK1 inhibitors (e.g., analogs related to Upadacitinib or

Abrocitinib research), the cyclobutyl ring acts as a rigid spacer that directs the inhibitor into the

ATP-binding pocket. The cis-configuration is often critical to mimic the transition state or to

ensure the "warhead" (cyanomethyl) interacts with the catalytic cysteine residues without steric

clash.

Key Reference: The specific use of 3-substituted cyclobutyl acetonitriles is documented in

patent literature regarding JAK1/JAK3 inhibitors, where the nitrile group often remains as a

functional motif or is reduced to an amine linker [1][2].

Safety & Handling (MSDS Highlights)
Hazards:

Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide

ions in vivo.

Irritant: Causes skin and eye irritation.

Handling:

Use only in a chemical fume hood.

Wear nitrile gloves (double gloving recommended) and safety glasses.

Avoid contact with strong acids (risk of HCN evolution).

Storage:

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Hygroscopic; keep container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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